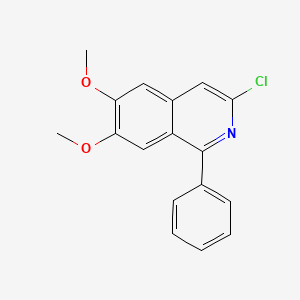
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chlorine atom at the 3rd position, methoxy groups at the 6th and 7th positions, and a phenyl group at the 1st position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dimethoxy-1-phenylisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the isoquinoline ring. This can be achieved through a Pictet-Spengler reaction, where the benzaldehyde derivative reacts with the aniline derivative in the presence of an acid catalyst.
Methoxylation: The methoxy groups at the 6th and 7th positions are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反応の分析
Types of Reactions
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
3-クロロ-6,7-ジメトキシ-1-フェニルイソキノリンの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素を阻害し、それによって抗癌作用を発揮する可能性があります。正確な分子標的と経路は、特定の用途によって異なり、現在も研究中です。
類似化合物との比較
類似化合物
6,7-ジメトキシ-1-フェニルイソキノリン: 3位の塩素原子が欠如しています。
3-クロロ-1-フェニルイソキノリン: 6位と7位のメトキシ基が欠如しています。
6,7-ジメトキシイソキノリン: 塩素原子とフェニル基の両方が欠如しています。
独自性
3-クロロ-6,7-ジメトキシ-1-フェニルイソキノリンは、その置換基の組み合わせにより、特定の化学的および生物学的性質を付与するため、ユニークです。塩素原子、メトキシ基、フェニル基の存在により、さまざまな化学反応性と潜在的な生物学的活性が可能になり、研究および工業用途に貴重な化合物となっています。
特性
CAS番号 |
89721-10-8 |
|---|---|
分子式 |
C17H14ClNO2 |
分子量 |
299.7 g/mol |
IUPAC名 |
3-chloro-6,7-dimethoxy-1-phenylisoquinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-14-8-12-9-16(18)19-17(11-6-4-3-5-7-11)13(12)10-15(14)21-2/h3-10H,1-2H3 |
InChIキー |
PMFRJDAQQJBTDS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=C(N=C2C3=CC=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)

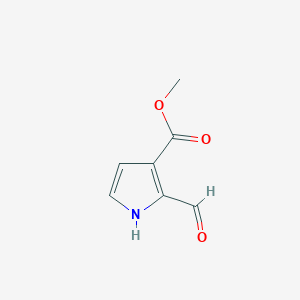
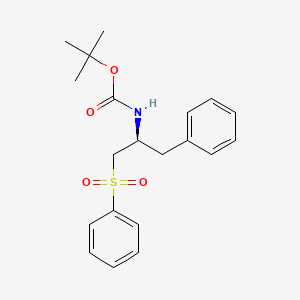
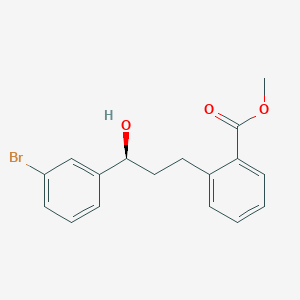
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)
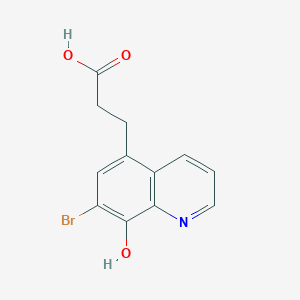

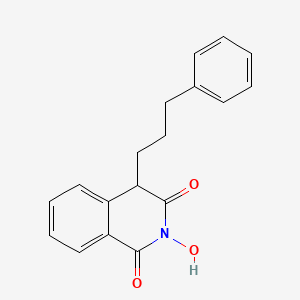

![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
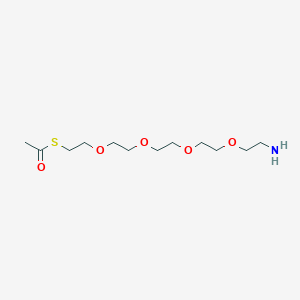
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
